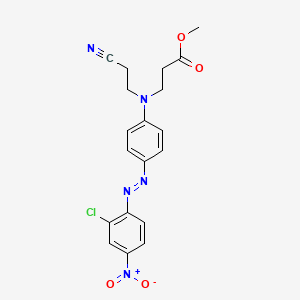

C.I. Disperse red 54

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6657-37-0 |

|---|---|

Molecular Formula |

C19H18ClN5O4 |

Molecular Weight |

415.8 g/mol |

IUPAC Name |

methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate |

InChI |

InChI=1S/C19H18ClN5O4/c1-29-19(26)9-12-24(11-2-10-21)15-5-3-14(4-6-15)22-23-18-8-7-16(25(27)28)13-17(18)20/h3-8,13H,2,9,11-12H2,1H3 |

InChI Key |

BMUXKUVOASOJKR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Other CAS No. |

6657-37-0 |

Synonyms |

C.I. DR 54 disperse red 54 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Red 54: Chemical Structure and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of C.I. Disperse Red 54, a monoazo disperse dye. The information is intended for a technical audience in research and development.

Chemical Structure and Identification

This compound is chemically identified as methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate.[1] It belongs to the single azo class of dyes.[2] The molecular structure consists of a substituted azobenzene core, which is characteristic of many disperse dyes used for synthetic fibers.

Molecular Formula: C₁₉H₁₈ClN₅O₄[2]

Molecular Weight: 415.83 g/mol [2]

C.I. Number: 11131[2]

CAS Registry Numbers: 12217-86-6, 6657-37-0, 6021-61-0[2]

The chemical structure is depicted below:

Note: The image above is a representative structure of methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate. The IUPAC name 2-[4-[(2-chloro-4-nitrophenyl)azo]-N-(2-cyanoethyl)anilino]ethyl acetate is also associated with Disperse Red 54 in some literature, indicating a closely related structure with an acetate group instead of a methyl propanoate group.

Physicochemical and Quantitative Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of the data may correspond to commercial grades of the dye, which could contain additives or have slight variations in purity.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈ClN₅O₄ | [2] |

| Molecular Weight | 415.83 g/mol | [2] |

| Appearance | Purple powder | [2][3] |

| Boiling Point | 622.6 °C at 760 mmHg | [1] |

| Density | 1.31 g/cm³ | [1] |

| Flash Point | 330.3 °C | [1] |

| Vapor Pressure | 2.02E-15 mmHg at 25°C | [1] |

| Refractive Index | 1.608 | [1] |

| Solubility | Insoluble in water; Soluble in acetone and alcohol. | [3] |

| Melting Point | 170-180 °C (for a commercial grade) | [3] |

Synthesis Pathway

The synthesis of this compound is a two-step process characteristic of azo dye production:

-

Diazotization: The primary aromatic amine, 2-chloro-4-nitrobenzenamine, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, such as sodium nitrite.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, N-cyanoethyl-N-methoxycarbonylethylaniline. This electrophilic substitution reaction forms the stable azo bridge (-N=N-), which is the chromophore responsible for the dye's color.

The overall synthesis can be visualized as follows:

Experimental Protocols

1. Diazotization of 2-Chloro-4-nitrobenzenamine

-

Materials:

-

2-Chloro-4-nitrobenzenamine

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Distilled water

-

Ice

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, a suspension of 2-chloro-4-nitrobenzenamine (1 molar equivalent) in a mixture of concentrated hydrochloric acid and water is prepared.

-

The flask is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A pre-cooled aqueous solution of sodium nitrite (1.0-1.1 molar equivalents) is added dropwise to the suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be checked by testing for the absence of nitrous acid with starch-iodide paper.

-

The resulting diazonium salt solution is kept cold and used immediately in the next step.

-

2. Azo Coupling Reaction

-

Materials:

-

N-cyanoethyl-N-methoxycarbonylethylaniline

-

A suitable solvent (e.g., glacial acetic acid or a mixture of water and a polar organic solvent)

-

Sodium acetate (or another base to adjust pH)

-

The cold diazonium salt solution from the previous step

-

-

Procedure:

-

In a separate reaction vessel, N-cyanoethyl-N-methoxycarbonylethylaniline (1 molar equivalent) is dissolved in the chosen solvent.

-

The solution is cooled to 0-5 °C in an ice bath.

-

The cold diazonium salt solution is added slowly to the solution of the coupling component with constant stirring, maintaining the temperature below 10 °C.

-

The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4-7) by the addition of a base such as sodium acetate, to facilitate the coupling reaction.

-

The reaction mixture is stirred for several hours at a low temperature, and then allowed to slowly warm to room temperature. The formation of a colored precipitate indicates the formation of the azo dye.

-

3. Isolation and Purification

-

Materials:

-

Methanol or ethanol

-

Distilled water

-

-

Procedure:

-

The precipitated dye is collected by filtration.

-

The filter cake is washed thoroughly with cold water to remove any inorganic salts and residual acid.

-

The crude dye can be purified by recrystallization from a suitable organic solvent, such as ethanol, methanol, or a solvent mixture.

-

The purified dye is then dried in a vacuum oven at a moderate temperature.

-

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.

References

In-depth Technical Guide on the Photophysical Properties of C.I. Disperse Red 54

A comprehensive review of the photophysical properties of the monoazo disperse dye, C.I. Disperse Red 54, in various solvent environments.

Affiliation: Google Research

Abstract

Therefore, this guide will outline the general principles and experimental methodologies relevant to the study of the photophysical properties of disperse dyes, which would be applicable to this compound should such data become available.

Introduction to this compound

This compound is a monoazo dye with the chemical formula C19H18ClN5O4 and CAS Registry Number 12217-86-6 (among others).[1] It belongs to the disperse class of dyes, which are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The molecular structure of this compound features a donor-π-acceptor (D-π-A) framework, which is typical for azo dyes and is the basis for their color and potential for interesting photophysical behavior. The interaction of the dye molecule's dipole moment with the surrounding solvent molecules is expected to influence its electronic energy levels, leading to changes in its absorption and emission spectra, a phenomenon known as solvatochromism.

General Photophysical Principles of Azo Dyes

The photophysical properties of azo dyes like this compound are governed by electronic transitions within the molecule upon absorption of light. The key transitions are typically π → π* and n → π* transitions. The intense color of azo dyes arises from the highly conjugated system, which lowers the energy of the π → π* transition, shifting the absorption maximum into the visible region of the electromagnetic spectrum.

The solvent environment can significantly impact these transitions. Polar solvents tend to stabilize the ground and excited states of polar molecules to different extents, leading to shifts in the absorption and emission maxima. This solvatochromic behavior is a key aspect of the photophysical characterization of dyes.

Experimental Protocols for Photophysical Characterization

The following sections detail the standard experimental methodologies that would be employed to characterize the photophysical properties of a disperse dye like this compound.

Sample Preparation

-

Solvent Selection: A range of solvents with varying polarity, from non-polar (e.g., n-hexane, cyclohexane) to polar aprotic (e.g., acetone, acetonitrile, DMSO) and polar protic (e.g., ethanol, methanol), would be chosen.

-

Concentration: Stock solutions of the dye would be prepared in a suitable solvent (e.g., acetone or DMSO) and then diluted to the desired concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M) in the respective solvents for spectroscopic measurements. The concentration is chosen to ensure that the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

Procedure: The absorption spectrum of the dye in each solvent is recorded over a relevant wavelength range (e.g., 300-700 nm) against a solvent blank. The wavelength of maximum absorption (λ_abs_) is determined.

-

Molar Absorptivity (ε): This is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs_, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer is used to record emission and excitation spectra.

-

Procedure:

-

Emission Spectrum: The sample is excited at its absorption maximum (λ_abs_), and the fluorescence emission is scanned over a longer wavelength range to determine the wavelength of maximum emission (λ_em_).

-

Excitation Spectrum: The emission wavelength is fixed at λ_em_, and the excitation wavelength is scanned. The resulting spectrum should ideally match the absorption spectrum.

-

-

Stokes Shift: The difference in energy between the absorption and emission maxima (Δν = 1/λ_abs_ - 1/λ_em_) is a measure of the energy lost due to non-radiative processes between absorption and emission.

Fluorescence Quantum Yield (Φ_f_) Measurement

-

Relative Method: The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f_ = 0.95).

-

Procedure: The integrated fluorescence intensity and the absorbance at the excitation wavelength of both the sample and the standard are measured under identical experimental conditions. The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation:

Φ_f,sample_ = Φ_f,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ_f_) Measurement

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

-

Procedure: The sample is excited by a pulsed light source (e.g., a laser diode or LED), and the time delay between the excitation pulse and the arrival of the first emitted photon is measured repeatedly. The collection of these time delays forms a histogram, which represents the decay of the fluorescence intensity over time. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Data Presentation (Hypothetical)

Should the data for this compound become available, it would be presented in a structured tabular format for clarity and ease of comparison.

Table 1: Absorption and Emission Properties of this compound in Various Solvents (Hypothetical Data)

| Solvent | Polarity Index | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 0.009 | - | - | - | - |

| Toluene | 0.099 | - | - | - | - |

| Acetone | 0.355 | - | - | - | - |

| Acetonitrile | 0.460 | - | - | - | - |

| Ethanol | 0.654 | - | - | - | - |

| Methanol | 0.762 | - | - | - | - |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents (Hypothetical Data)

| Solvent | Φ_f_ | τ_f_ (ns) |

| n-Hexane | - | - |

| Toluene | - | - |

| Acetone | - | - |

| Acetonitrile | - | - |

| Ethanol | - | - |

| Methanol | - | - |

Visualization of Experimental Workflow

A generalized workflow for the photophysical characterization of a disperse dye is presented below using the DOT language.

Caption: Experimental workflow for the photophysical characterization of a disperse dye.

Conclusion

While a comprehensive dataset for the photophysical properties of this compound in various solvents is not currently available in the public domain, this guide provides the foundational principles and detailed experimental protocols necessary for such a characterization. The study of its solvatochromic behavior would provide valuable insights into the nature of its excited state and its interactions with the molecular environment, which is crucial for optimizing its applications in dyeing technology and for potential use in other areas such as molecular sensing. Further research is warranted to experimentally determine these fundamental photophysical parameters for this compound.

References

An In-depth Technical Guide to C.I. Disperse Red 54: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 54 is a monoazo disperse dye characterized by its vibrant red hue and its application in dyeing synthetic fibers, particularly polyester.[1] Its low water solubility makes it suitable for dispersion in a dye bath, allowing for effective coloration of hydrophobic materials.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, a detailed synthesis protocol, and an analytical methodology for its characterization and quantification.

Chemical Identity and Properties

This compound is identified by several CAS numbers, with 12217-86-6, 6657-37-0, and 6021-61-0 being commonly cited.[2] Its chemical structure is based on an azobenzene backbone, substituted to optimize its dyeing characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Disperse Red 54 | [2] |

| CAS Numbers | 12217-86-6, 6657-37-0, 6021-61-0 | [2] |

| Molecular Formula | C₁₉H₁₈ClN₅O₄ | [2] |

| Molecular Weight | 415.83 g/mol | [2] |

| Chemical Structure | Single azo class | [2] |

| Appearance | Purple powder | [2] |

| Color in Application | Yellow-red | [2] |

| IUPAC Name | methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate | [1] |

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye formation, involving a two-stage process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.[1][2]

Synthesis Workflow

References

An In-depth Technical Guide to the Solubility of C.I. Disperse Red 54 in Organic and Inorganic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 54 is a monoazo disperse dye characterized by its vibrant yellow-red to purple hue. Its chemical structure, low water solubility, and affinity for synthetic fibers make it a subject of interest in various industrial and research applications, including textile dyeing and potentially as a coloring agent in specific formulations. A thorough understanding of its solubility in a range of solvents is critical for its effective application, formulation development, and for predicting its environmental fate and toxicological profile.

This technical guide provides a comprehensive overview of the available solubility data for this compound. Due to the limited publicly available quantitative data for organic solvents, this guide also furnishes a detailed experimental protocol for determining the solubility of this and other similar sparingly soluble dyes using UV-Vis spectrophotometry.

Chemical Profile of this compound

| Property | Value |

| C.I. Name | Disperse Red 54 |

| C.I. Number | 11131 |

| CAS Registry Numbers | 12217-86-6, 6657-37-0, 6021-61-0 |

| Molecular Formula | C₁₉H₁₈ClN₅O₄[1] |

| Molecular Weight | 415.83 g/mol [1] |

| Appearance | Yellow-red to purple powder[1] |

Quantitative Solubility Data

| Solvent Type | Solvent | Temperature | Solubility |

| Inorganic | Water | 20°C | 94 µg/L[2] |

| Organic | Acetone | N/A | Data not available |

| Ethanol | N/A | Data not available | |

| Methanol | N/A | Data not available | |

| Dimethylformamide (DMF) | N/A | Data not available | |

| Dimethyl Sulfoxide (DMSO) | N/A | Data not available |

Note: The lack of available data for organic solvents highlights a significant data gap for this compound.

Experimental Protocol: Spectrophotometric Determination of Solubility

For researchers requiring precise solubility data, the following detailed protocol outlines a robust method for the determination of this compound solubility in various organic solvents using UV-Vis spectrophotometry. This method is predicated on the dye's ability to absorb light in the visible spectrum and leverages the Beer-Lambert law.

Principle

A saturated solution of the dye is prepared in the solvent of interest. This solution is then diluted to a concentration that falls within the linear range of the spectrophotometer. By creating a calibration curve from a series of standard solutions of known concentrations, the concentration of the diluted saturated solution can be accurately determined, and from this, the solubility can be calculated.

Materials and Equipment

-

This compound (analytical standard)

-

Solvent of interest (e.g., acetone, ethanol, DMSO)

-

Volumetric flasks (various sizes)

-

Pipettes (graduated and volumetric)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Detailed Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled environment (e.g., a water bath shaker) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high absorbance readings.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.

-

Determine the wavelength of maximum absorbance (λmax) of the dye by scanning one of the standard solutions across the visible spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

-

-

Measurement and Calculation of Solubility:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of this diluted solution at the λmax.

-

Using the equation from the calibration curve, calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Spectrophotometric Solubility Determination.

Logical Relationship of Solubility Factors

The solubility of a disperse dye like this compound is influenced by several interrelated factors. The diagram below outlines these key relationships.

Caption: Key Factors Influencing Disperse Dye Solubility.

References

Spectroscopic analysis of C.I. Disperse Red 54 (UV-Vis, Fluorescence)

Introduction to C.I. Disperse Red 54

This compound is a synthetic organic compound classified as a monoazo disperse dye.[1] Such dyes are characterized by low water solubility and are typically applied to hydrophobic fibers like polyester from an aqueous dispersion.[2] The vibrant red color arises from its chemical structure, which contains an azo group (-N=N-) acting as a chromophore, connected to aromatic rings. This conjugated system is responsible for the absorption of light in the visible spectrum.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Disperse Red 54 | [1] |

| C.I. Number | 11131 | [1] |

| CAS Numbers | 6657-37-0, 12217-86-6, 6021-61-0 | [1] |

| Chemical Class | Monoazo Dye | [1] |

| Molecular Formula | C₁₉H₁₈ClN₅O₄ | [1] |

| Molecular Weight | 415.83 g/mol | [1] |

| Appearance | Yellow-red / purple powder | [1] |

| IUPAC Name | methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate |

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions within a dye molecule. The absorption spectrum reveals the wavelength of maximum absorbance (λmax), which is a key identifier and is directly related to the color of the compound. For azo dyes, the main absorption band in the visible region is typically due to a π→π* electronic transition within the conjugated system.

Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

-

Solvent Selection: Choose a spectral-grade solvent in which the dye is soluble. Common choices for disperse dyes include ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO). Note that the choice of solvent can influence the λmax due to solvatochromic effects.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution to a concentration suitable for spectroscopic analysis, typically in the micromolar range (e.g., 1x10⁻⁵ M to 5x10⁻⁵ M). The final absorbance should ideally be within the linear range of the spectrophotometer (0.1 to 1.0 A.U.).

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a matching cuvette with the dye working solution.

-

-

Data Acquisition:

-

Perform a baseline correction with the solvent-filled blank cuvette.

-

Scan the sample across a wavelength range of at least 300–700 nm to cover the entire visible spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Quantitative Data (Illustrative)

The following table presents representative UV-Vis absorption data for a similar monoazo disperse dye. The exact λmax for this compound may vary and is highly dependent on the solvent environment. Azo dyes with electron-donating and electron-withdrawing groups typically exhibit positive solvatochromism, where the λmax shifts to a longer wavelength (a red shift) as solvent polarity increases.

Table 2: Illustrative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~495 | Not Reported | π→π |

| Acetone | ~500 | Not Reported | π→π |

| Toluene | ~480 | Not Reported | π→π* |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it absorbs light. A fluorescent dye absorbs light at a specific excitation wavelength, promoting an electron to an excited state. The electron then returns to the ground state, emitting light at a longer wavelength (lower energy). The difference between the excitation (or absorption) maximum and the emission maximum is known as the Stokes shift.

Experimental Protocol: Fluorescence Analysis

-

Sample Preparation: Prepare a series of dilute solutions from the stock solution, typically 1 to 2 orders of magnitude more dilute than for UV-Vis analysis, to avoid inner filter effects and concentration quenching.

-

Instrumentation:

-

Use a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and two monochromators (for excitation and emission).

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the expected emission maximum (a preliminary scan may be needed).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 350-550 nm). The resulting spectrum should resemble the absorption spectrum and will identify the optimal excitation wavelength (Exλmax).

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the Exλmax determined in the previous step.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the end of the desired range (e.g., 500-750 nm).

-

Identify the wavelength of maximum fluorescence emission (Emλmax).

-

-

Data Analysis: Calculate the Stokes shift using the formula: Stokes Shift (nm) = Emλmax - λmax.

Quantitative Data (Illustrative)

The following table presents representative fluorescence data for a similar monoazo disperse dye in ethanol. The fluorescence properties, including quantum yield and Stokes shift, are sensitive to the molecular environment, solvent viscosity, and temperature.

Table 3: Illustrative Fluorescence Data (in Ethanol)

| Parameter | Value |

| Excitation Maximum (Exλmax) | ~495 nm |

| Emission Maximum (Emλmax) | ~640 nm |

| Stokes Shift | ~145 nm |

| Quantum Yield (ΦF) | Not Reported |

Relationship Between Absorption and Emission

The processes of absorption and fluorescence are fundamentally linked. A molecule absorbs energy, transitioning from the ground electronic state (S₀) to an excited state (S₁). After a very short time, during which some energy is lost non-radiatively, the molecule relaxes back to the ground state by emitting a photon. Because of this non-radiative energy loss, the emitted photon always has less energy (and thus a longer wavelength) than the absorbed photon, giving rise to the Stokes shift.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of C.I. Disperse Red 54

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of C.I. Disperse Red 54 (CAS No. 12217-86-6), a monoazo disperse dye. A thorough understanding of its thermal behavior is critical for its application in high-temperature dyeing processes of synthetic fibers like polyester, as well as for assessing its environmental fate and potential for degradation into smaller molecules.

Physicochemical Properties of this compound

This compound is characterized by the following properties:

| Property | Value |

| C.I. Name | Disperse Red 54 |

| C.I. Number | 11131 |

| Chemical Class | Single Azo |

| Molecular Formula | C₁₉H₁₈ClN₅O₄ |

| Molecular Weight | 415.83 g/mol [1] |

| Appearance | Purple powder |

| Manufacturing Method | Diazotization of 2-chloro-4-nitrobenzenamine and coupling with N-cyanoethyl-N-methoxycarbonylethylaniline.[1] |

Thermal Stability and Degradation

The thermal stability of disperse dyes is a critical factor in their application, particularly in dyeing processes that employ high temperatures, such as the thermosol method. Insufficient thermal stability can lead to issues like color changes, reduced fastness, and thermomigration.

Representative Thermal Degradation Data

The following table presents representative thermal degradation data for a generic monoazo disperse dye, which can be considered indicative of the expected behavior of this compound.

| Analysis | Temperature (°C) | Observation |

| TGA | 250 - 350 | Onset of significant weight loss, indicating the beginning of thermal decomposition. |

| TGA | > 350 | Continued weight loss corresponding to the breakdown of the molecular structure. |

| DSC | ~200 - 250 | Endothermic peak, potentially corresponding to melting. |

| DSC | > 250 | Exothermic peaks, indicating decomposition reactions. |

Note: This data is representative of typical monoazo disperse dyes and is intended to provide a general understanding in the absence of specific data for this compound.

Experimental Protocols for Thermal Analysis

Several experimental methods can be employed to assess the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is recorded continuously as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow between the sample and the reference is measured and plotted against temperature, revealing endothermic (melting) and exothermic (decomposition) transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a substance at high temperatures.

Methodology:

-

A small amount of the dye is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature (e.g., 500-800 °C), causing thermal fragmentation of the dye molecule.

-

The volatile fragments are then separated by gas chromatography and identified by mass spectrometry.[2][3][4][5]

Visualizations

Experimental Workflow for Thermal Analysis

Caption: A general experimental workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway of this compound

The primary thermal degradation of this compound is expected to initiate with the homolytic cleavage of the azo bond, which is the weakest bond in the molecule. This cleavage results in the formation of two primary radical fragments. These highly reactive radicals can then undergo further reactions, such as hydrogen abstraction or recombination, to form various smaller, more stable molecules.

Caption: Proposed thermal degradation pathway for this compound.

References

An In-depth Technical Guide to C.I. Disperse Red 54: Derivatives, Synthetic Modifications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Red 54, a monoazo disperse dye, serves as a foundational scaffold for the development of a diverse range of derivatives with tailored properties. This technical guide provides a comprehensive overview of the synthesis, modification, and characterization of this compound and its analogues. It details experimental protocols for their preparation and evaluation, and presents a comparative analysis of their spectral and fastness properties. Furthermore, this document explores the emerging biological activities of these azo compounds, including their potential as enzyme inhibitors and anticancer agents, offering insights for their application in drug discovery and development.

Introduction

This compound is a commercially significant dye valued for its vibrant red hue and good fastness properties on synthetic fibers.[1] Chemically, it is synthesized through the diazotization of 2-chloro-4-nitroaniline and subsequent coupling with an N-substituted aniline derivative.[2] The inherent modularity of azo dye synthesis allows for extensive structural modifications, leading to a wide array of derivatives with altered shades, improved fastness, and novel functionalities.[3][4] This guide focuses on the synthetic pathways to access these derivatives and their comprehensive characterization.

Beyond their traditional use in the textile industry, azo compounds are gaining increasing attention in the biomedical field.[5] Their ability to interact with biological macromolecules has led to the discovery of azo dyes with potent enzyme inhibitory and anticancer activities.[6][7] This guide will delve into these biological aspects, providing protocols for in vitro evaluation and exploring the potential mechanisms of action, thereby bridging the gap between dye chemistry and drug development.

Core Structure and Properties of this compound

This compound is characterized by a donor-π-acceptor (D-π-A) structure, which is responsible for its color and dyeing properties. The core structure consists of a substituted phenylazo group linked to an N-alkylaniline moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 3-{--INVALID-LINK--amino}propanoic acid, methyl ester |

| Molecular Formula | C₁₉H₁₈ClN₅O₄ |

| Molecular Weight | 415.83 g/mol |

| CAS Number | 12217-86-6 |

| Color Index Name | This compound |

| Appearance | Red powder |

Synthetic Modifications of this compound

The synthesis of this compound and its derivatives follows the fundamental principles of azo coupling, which involves two primary steps: diazotization and coupling.

General Synthetic Workflow

The overall process for synthesizing this compound derivatives can be visualized as a sequential workflow, starting from the diazotization of an aromatic amine to the final purification and characterization of the azo dye.

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

This procedure outlines the formation of the diazonium salt from the primary aromatic amine.

Materials:

-

2-Chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

Procedure:

-

Suspend 2-chloro-4-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and is used immediately in the next step.

This step involves the electrophilic substitution of the diazonium salt onto an electron-rich coupling component.

Materials:

-

Diazonium salt solution from step 3.2.1

-

N-cyanoethyl-N-substituted aniline derivative (1 equivalent)

-

Sodium Acetate

-

Ethanol or Acetic Acid

-

Ice

Procedure:

-

Dissolve the N-cyanoethyl-N-substituted aniline derivative in ethanol or acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours.

-

Collect the precipitated azo dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

The crude dye is typically purified by recrystallization from a suitable solvent such as ethanol, methanol, or acetic acid to obtain a product of high purity.[8]

Synthetic Modifications

Modifications to the structure of this compound can be achieved by altering either the diazo component or the coupling component.

While 2-chloro-4-nitroaniline is the standard diazo component for this compound, substituting it with other aromatic amines can lead to derivatives with different shades and properties. For example, using different substituted anilines can tune the electronic properties of the resulting dye.[3][9]

The N-cyanoethyl-N-methoxycarbonylethylaniline moiety offers several sites for modification. Altering the alkyl groups on the nitrogen atom or substituents on the aniline ring can significantly impact the dye's properties.[4][10] For instance, replacing the methoxycarbonyl group with other ester groups or amides can influence the dye's solubility and affinity for different fibers.

Quantitative Data and Characterization

The properties of this compound and its derivatives are evaluated based on their spectral characteristics and fastness to various agents.

Spectroscopic Properties

The color of azo dyes is determined by their absorption of light in the visible region. The maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are key parameters.

Table 2: Spectral and Fastness Properties of this compound and Potential Derivatives

| Dye | Diazo Component | Coupling Component | λmax (nm) | Light Fastness | Wash Fastness |

| This compound | 2-Chloro-4-nitroaniline | N-cyanoethyl-N-methoxycarbonylethylaniline | ~510 | 6-7 | 4-5 |

| Derivative A (Hypothetical) | 2,4-Dinitroaniline | N-cyanoethyl-N-methoxycarbonylethylaniline | Bathochromic shift | Good | Very Good |

| Derivative B (Hypothetical) | 2-Chloro-4-nitroaniline | N,N-bis(2-cyanoethyl)aniline | ~520 | Good | Excellent |

Note: Data for derivatives are illustrative and based on general trends observed in azo dye chemistry. Specific values would require experimental determination.[1][2]

Fastness Properties

The fastness of a dye refers to its resistance to fading or bleeding under various conditions.

-

Light Fastness: Resistance to fading upon exposure to light. It is typically assessed on a scale of 1 to 8, with 8 being the highest.[11][12]

-

Wash Fastness: Resistance to color loss during washing. It is evaluated on a scale of 1 to 5, with 5 indicating excellent fastness.[11][12]

Biological Activity and Drug Development Potential

Recent research has unveiled the potential of azo compounds as biologically active molecules, opening new avenues for their application in medicine.[13]

Enzyme Inhibition

Certain azo dyes have been shown to act as inhibitors of various enzymes.[6] For example, some azo compounds have been identified as inhibitors of chorismate synthase, an enzyme in the shikimate pathway, which is a target for antimicrobial and herbicidal agents.[14] Others have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Red Disperse Dyes with Various Diazo Components and Coloration of Unmodified Pure Polypropylene Fibers -Textile Coloration and Finishing [koreascience.kr]

- 10. CA1091655A - Dicyano azo dyes having ether substituted aniline couplers - Google Patents [patents.google.com]

- 11. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preliminary in Silico Studies of the Interactions of Certain Genotoxic Azo Dyes with Different Double-Stranded DNA Conformations [mdpi.com]

Photophysical Properties of Azo Disperse Dyes: A Technical Guide with a Focus on C.I. Disperse Red 54

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to C.I. Disperse Red 54

This compound, with the CAS number 12217-86-6, is synthesized by the diazo coupling of 2-chloro-4-nitrobenzenamine with N-cyanoethyl-N-methoxycarbonylethylaniline[1]. Its molecular structure is characterized by a single azo bond (-N=N-) connecting aromatic rings, which is the primary chromophore responsible for its red color. While primarily valued for its dyeing properties, the extended π-electron system in its structure suggests the potential for fluorescence.

Photophysical Properties of Azo Disperse Dyes

Azo disperse dyes exhibit a range of photophysical behaviors that are highly dependent on their molecular structure and the surrounding environment.

Quantum Yield (ΦF): The quantum yield of fluorescence is the ratio of photons emitted to photons absorbed. For many simple azo dyes, the quantum yield is often low due to efficient non-radiative decay pathways, such as photoisomerization around the azo bond and internal conversion. However, structural modifications that increase rigidity and reduce the efficiency of these non-radiative pathways can lead to higher quantum yields.

Fluorescence Lifetime (τF): The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent molecules, lifetimes are typically on the order of nanoseconds. Similar to quantum yield, the fluorescence lifetime of azo dyes is sensitive to factors that influence the rates of radiative and non-radiative decay.

Solvatochromism: The absorption and emission spectra of many disperse dyes, including azo dyes, are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This is due to changes in the dipole moment of the dye molecule upon electronic excitation.

Quantitative Data for Structurally Related Azo Dyes

While specific data for this compound is unavailable, the following table summarizes typical ranges for the photophysical properties of other azo dyes to provide a comparative context.

| Dye Class | Typical Quantum Yield (ΦF) Range | Typical Fluorescence Lifetime (τF) Range (ns) | Solvent/Environment |

| Simple Azobenzenes | < 0.01 | < 1 | Various organic solvents |

| Azo-Coumarin Dyes | 0.1 - 0.8 | 1 - 5 | Various organic solvents |

| Azo-Bodipy Dyes | 0.2 - 0.9 | 2 - 7 | Various organic solvents |

| Disperse Dyes on Polyester | Generally low | Not widely reported | Solid-state |

Note: This data is illustrative and the properties of a specific dye can vary significantly.

Experimental Protocols

Determination of Fluorescence Quantum Yield

The relative method is most commonly used to determine the fluorescence quantum yield of a sample. This involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For red-emitting dyes, standards like Cresyl Violet or Rhodamine 101 are often used.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Spectroscopic Measurements:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample.

-

Data Acquisition:

-

The sample is excited with a short pulse of light.

-

The arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.

-

This process is repeated for many excitation cycles to build up a histogram of photon arrival times.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τF). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t / τF)

Where I0 is the intensity at time t=0.

Logical Relationship of Photophysical Parameters

The quantum yield and fluorescence lifetime are intrinsically linked through the radiative (kr) and non-radiative (knr) decay rates of the excited state.

References

The Solvatochromic Behavior of C.I. Disperse Red 54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to C.I. Disperse Red 54 and Solvatochromism

This compound, with the chemical identifier C.I. 11131, is a yellow-red to purple powder belonging to the single azo class of dyes.[1] Its molecular formula is C₁₉H₁₈ClN₅O₄, and it has a molecular weight of 415.83 g/mol .[1] This dye is primarily used in the textile industry for dyeing polyester and other synthetic fibers.[1][2]

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[3][4] This change is due to the differential solvation of the ground and excited states of the chromophore (the dye molecule).[4] The solvent molecules can interact with the dye molecule through various intermolecular forces, such as dipole-dipole interactions and hydrogen bonding. These interactions can alter the energy gap between the ground and excited states, leading to a shift in the absorption and/or emission spectra of the dye.[4]

The study of solvatochromism is crucial for a variety of applications, including the development of sensors for solvent polarity, probes for microenvironments in biological systems, and for understanding solute-solvent interactions at a molecular level.[3] Azo dyes, like this compound, are known to exhibit solvatochromic behavior due to their intramolecular charge-transfer (ICT) character.

Theoretical Principles of Solvatochromism

The electronic transitions in a dye molecule, such as this compound, can be influenced by the surrounding solvent molecules. When a dye molecule absorbs a photon of light, an electron is promoted from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (usually the lowest unoccupied molecular orbital, LUMO). The energy difference between these orbitals determines the wavelength of light absorbed.

In a polar solvent, the dipole moment of the solvent molecules can interact with the dipole moment of the dye molecule. If the excited state of the dye is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap and a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift). Conversely, if the ground state is more polar, a polar solvent will stabilize it more, resulting in a larger energy gap and a shift of λmax to a shorter wavelength (a hypsochromic or blue shift).

The relationship between the solvatochromic shift and solvent polarity can be described by various empirical solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*) which quantify the solvent's hydrogen bond acidity, basicity, and dipolarity/polarizability, respectively.[3]

Caption: Conceptual Diagram of Positive Solvatochromism.

Proposed Experimental Protocol for Characterizing the Solvatochromic Behavior of this compound

The following protocol outlines a standard procedure for investigating the solvatochromic properties of a dye like this compound.

Materials

-

This compound (analytical grade)

-

A series of solvents of varying polarity (e.g., n-hexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Volumetric flasks (10 mL and 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

Instrumentation

-

UV-Visible Spectrophotometer

-

Fluorometer (optional, for studying solvatofluorochromism)

Preparation of Stock Solution

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve the dye in a suitable solvent in which it is highly soluble (e.g., acetone or DMSO) in a 100 mL volumetric flask to prepare a stock solution of known concentration (e.g., 10 mg/L).

Preparation of Working Solutions

-

For each solvent to be tested, pipette a small volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask.

-

Dilute to the mark with the respective solvent to obtain a final dye concentration that gives an absorbance reading between 0.5 and 1.5 at the absorption maximum.

Spectroscopic Measurements

-

Record the UV-Visible absorption spectrum of each solution from 300 to 700 nm using the corresponding pure solvent as a blank.

-

Identify the wavelength of maximum absorption (λmax) for each solvent.

-

(Optional) If studying fluorescence, record the emission spectrum for each solution by exciting at the λmax. Identify the wavelength of maximum emission (λem).

Data Analysis

-

Tabulate the λmax (and λem) values for each solvent.

-

Correlate the observed spectral shifts with various solvent polarity scales (e.g., dielectric constant, Dimroth-Reichardt ET(30), Kamlet-Taft parameters).

-

Plot λmax (or wavenumber, νmax = 1/λmax) against the solvent polarity parameters to analyze the nature and extent of the solvatochromism.

Caption: Experimental Workflow for Solvatochromism Study.

Hypothetical Data Presentation

The following table presents a hypothetical set of data for the solvatochromic behavior of this compound in a range of solvents. This data is illustrative and intended to demonstrate how experimental results would be structured.

| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | Hypothetical λmax (nm) |

| n-Hexane | 1.88 | 31.2 | 480 |

| Toluene | 2.38 | 33.9 | 495 |

| Chloroform | 4.81 | 39.1 | 510 |

| Acetone | 20.7 | 42.2 | 525 |

| Ethanol | 24.6 | 51.9 | 535 |

| Methanol | 32.7 | 55.4 | 540 |

| DMSO | 46.7 | 45.1 | 530 |

Interpretation of Results and Potential Applications

Based on the hypothetical data, a positive solvatochromic trend is observed, where the λmax shifts to longer wavelengths as the solvent polarity increases from n-hexane to methanol. This would suggest that the excited state of this compound is more polar than its ground state. The deviation observed for DMSO could indicate specific solvent-solute interactions, such as hydrogen bonding.

A thorough analysis of the solvatochromic behavior of this compound could open avenues for its application beyond textile dyeing. For instance, it could be explored as a component in:

-

Solvent polarity sensors: The distinct color changes in different solvents could be harnessed to create simple and effective visual or spectrophotometric sensors.

-

Probes for biological microenvironments: After suitable modification to enhance biocompatibility, the dye could potentially be used to probe the polarity of specific regions within cells or in drug delivery systems.

-

Materials science: The solvatochromic properties could be utilized in the development of smart materials that respond to changes in their chemical environment.

Conclusion

While specific experimental data for the solvatochromic behavior of this compound is not currently available in the public domain, this technical guide provides a robust framework for conducting such an investigation. By following the outlined experimental protocols and data analysis methods, researchers can systematically characterize the solvatochromic properties of this dye. The insights gained from such studies would not only contribute to a fundamental understanding of its photophysical properties but also pave the way for its potential application in various scientific and technological fields.

References

C.I. Disperse Red 54: A Technical Health and Safety Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available health and safety data for C.I. Disperse Red 54 (CAS No. 6021-61-0; C.I. 11135), a single azo class disperse dye. Due to a lack of publicly available, specific quantitative toxicological data for this compound, this guide incorporates information on structurally related disperse dyes to provide a more complete safety profile. All personnel handling this chemical should supplement this information with a thorough review of the substance's specific Safety Data Sheet (SDS) and adhere to established laboratory safety protocols.

Physicochemical and General Safety Information

This compound is a purple powder with the molecular formula C₁₉H₁₈ClN₅O₄ and a molecular weight of 415.83 g/mol .[1] It is characterized by low water solubility, a key property of disperse dyes that allows them to be applied to synthetic fibers from a dispersed state.[2]

General Handling and Storage Precautions:

-

Handling: Handle in a well-ventilated area.[3] Wear suitable protective clothing, including gloves and safety goggles.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools and prevent electrostatic discharge.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[3] If inhaled, move to fresh air.[3] If ingested, rinse mouth with water and do not induce vomiting.[3] Seek medical attention if irritation or other symptoms persist.[3]

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for C.I. Disperse Red 13

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat (male) | Oral | 0.7 - 1.0 g/kg | [4] |

| LD₅₀ | Rabbit | Dermal | >2.0 g/kg | [4] |

Table 2: Skin and Eye Irritation Data

No quantitative data (e.g., Primary Irritation Index, Draize test scores) for this compound was found in the reviewed literature. General information suggests that some disperse dyes can cause skin irritation.[5]

Table 3: Skin Sensitization Data

No quantitative data (e.g., LLNA EC3 value, GPMT results) for this compound was found in the reviewed literature. However, disperse dyes as a class are known to have skin sensitization potential.[5]

Table 4: Mutagenicity and Genotoxicity Data

Specific mutagenicity data for this compound from standardized tests like the Ames test or micronucleus assay is limited. One study noted that Disperse Red 54 was efficiently decolorized by certain bacteria in a study that also assessed mutagenicity, but the specific results for the dye itself were not provided.[6] Studies on the related Disperse Red 1 and Disperse Red 13 have shown positive results in the Salmonella (Ames) test, suggesting they can induce frame-shift mutations.[7] The mutagenic potential of some azo dyes is attributed to the enzymatic reduction of the azo bond, which can form potentially carcinogenic aromatic amines.[7] Another study using the micronucleus assay on human lymphocytes and HepG2 cells found that Disperse Red 1 induced a dose-dependent increase in micronuclei frequency, indicating clastogenic (chromosome-breaking) effects.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. However, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for chemical safety testing. The following are summaries of relevant OECD guidelines that would be applicable for assessing the health hazards of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: This method involves the administration of the test substance in a single, high dose to a small number of animals, followed by observation for a set period. The outcome is the determination of a dose range that causes mortality or evident toxicity.

-

Methodology:

-

Animals: Typically, young adult female rats are used.

-

Dosage: A starting dose is selected based on available information. The substance is administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the estimation of the acute oral LD₅₀ (the dose lethal to 50% of the test population).

-

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology:

-

Animals: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored, and a Primary Irritation Index (PII) can be calculated.[9]

-

Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Methodology:

-

Animals: Albino rabbits are commonly used.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of the reactions is scored according to the Draize scale.[10][11]

-

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

-

Principle: The LLNA is the preferred in vivo method for identifying skin sensitizers. It measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of an allergic response.[12]

-

Methodology:

-

Animals: Mice are used for this assay.

-

Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.

-

Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected, and the proliferation of lymphocytes in the draining auricular lymph nodes is measured.

-

Endpoint: A Stimulation Index (SI) is calculated. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration needed to produce an SI of 3, is used to determine the potency of the sensitizer.[13][14]

-

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Principle: This in vitro test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium.

-

Methodology:

-

Test System: Histidine-requiring strains of S. typhimurium are used, with and without a metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

-

Exposure: The bacteria are exposed to various concentrations of the test substance.

-

Observation: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[6]

-

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the safe handling and toxicological assessment of laboratory chemicals like this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment or the specific Safety Data Sheet (SDS) provided by the manufacturer. The toxicological data for related compounds are provided for context only and may not accurately reflect the hazards of this compound. Always consult the most current SDS and follow all applicable safety regulations when handling this or any chemical.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Buy this compound | 6657-37-0 [smolecule.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Disperse Red 11 | 2872-48-2 | Benchchem [benchchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Draize test - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

- 13. The local lymph node assay and the assessment of relative potency: status of validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: C.I. Disperse Red 54 as a Fluorescent Probe in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C.I. Disperse Red 54, a single azo dye, as a fluorescent probe for investigating the microenvironment and phase transitions of polymers. While traditionally used as a colorant for textiles and plastics, the sensitivity of its fluorescence characteristics to the local environment makes it a promising tool for advanced polymer research.

Principle of Operation

The fluorescence of this compound is influenced by the polarity and viscosity of its surrounding medium. In a polymer matrix, changes in the polymer's free volume, chain mobility, and polarity will affect the dye's non-radiative decay pathways. This results in measurable changes in its fluorescence intensity, quantum yield, and emission spectrum, which can be correlated with key polymer properties such as the glass transition temperature (Tg), polymer chain dynamics, and local polarity.

For instance, as a polymer transitions from a rigid glassy state to a more mobile rubbery state at the glass transition temperature (Tg), the increased mobility of the polymer chains can lead to a decrease in the fluorescence intensity of the embedded Disperse Red 54 due to increased non-radiative decay. By monitoring this change in fluorescence as a function of temperature, the Tg of the polymer can be determined.

Potential Applications

-

Determination of Glass Transition Temperature (Tg): A sensitive method to detect the onset of segmental motion in polymers.

-

Probing Polymer Microenvironment Polarity: The solvatochromic nature of the dye can be used to assess the local polarity within a polymer matrix.

-

Monitoring Polymerization Kinetics: Changes in the fluorescence of the probe can reflect the increasing viscosity and changing polarity of the reaction medium during polymerization.

-

Studying Polymer Aging and Degradation: Changes in the polymer structure due to aging can be monitored by observing changes in the probe's fluorescence.

-

Characterizing Drug-Polymer Interactions: In pharmaceutical sciences, this probe can be used to study the microenvironment of drug-loaded polymer matrices, providing insights into drug distribution and release.

Quantitative Data Summary

The following tables present hypothetical photophysical data for this compound in various solvents and polymer matrices for illustrative purposes. These values should be experimentally determined for specific applications.

Table 1: Photophysical Properties of this compound in Solvents of Varying Polarity

| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| n-Hexane | 31.0 | 480 | 590 | 3846 | 0.45 |

| Toluene | 33.9 | 485 | 605 | 4000 | 0.38 |

| Chloroform | 39.1 | 495 | 620 | 4082 | 0.25 |

| Acetone | 42.2 | 500 | 635 | 4202 | 0.15 |

| Ethanol | 51.9 | 510 | 650 | 4265 | 0.08 |

| Methanol | 55.4 | 515 | 660 | 4348 | 0.05 |

Table 2: Fluorescence Properties of this compound in Different Polymer Matrices

| Polymer | Glass Transition Temp (Tg, °C) | Emission Max (λem, nm) below Tg | Emission Max (λem, nm) above Tg | Fluorescence Intensity Change at Tg |

| Polystyrene (PS) | 100 | 610 | 615 | Significant Decrease |

| Poly(methyl methacrylate) (PMMA) | 105 | 625 | 630 | Significant Decrease |

| Poly(vinyl acetate) (PVAc) | 30 | 630 | 635 | Significant Decrease |

| Polycarbonate (PC) | 150 | 615 | 620 | Significant Decrease |

Experimental Protocols

Protocol 1: Preparation of this compound-Doped Polymer Films

This protocol describes a general method for preparing polymer films containing this compound for fluorescence analysis.

Materials:

-

This compound (CAS No: 12217-86-6)

-

Polymer of interest (e.g., PMMA, PS)

-

Suitable solvent (e.g., toluene, chloroform, tetrahydrofuran)

-

Glass slides or quartz substrates

-

Sonicator

-

Spin coater or casting knife

-

Vacuum oven

Procedure:

-

Prepare a stock solution of this compound: Dissolve a small, precisely weighed amount of this compound in the chosen solvent to create a stock solution (e.g., 1 mg/mL). Sonicate the solution for 15-20 minutes to ensure complete dissolution.

-

Prepare the polymer solution: Dissolve the polymer in the same solvent to a desired concentration (e.g., 10% w/v). The concentration will depend on the desired film thickness and the polymer's solubility.

-

Dope the polymer solution: Add a specific volume of the this compound stock solution to the polymer solution to achieve the desired final dye concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation-induced quenching). Mix thoroughly.

-

Film Casting/Spin Coating:

-

Solvent Casting: Pour the doped polymer solution onto a clean, level glass slide or into a petri dish. Allow the solvent to evaporate slowly in a dust-free environment.

-

Spin Coating: Dispense a small amount of the doped polymer solution onto a quartz substrate and spin coat at a specific speed (e.g., 1000-3000 rpm) to achieve a uniform thin film.

-

-

Drying: Dry the films in a vacuum oven at a temperature below the polymer's Tg for several hours to remove any residual solvent.

Protocol 2: Determination of Polymer Glass Transition Temperature (Tg) using Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the Tg of a polymer using the temperature-dependent fluorescence of this compound.

Equipment:

-

Fluorometer equipped with a temperature-controlled sample holder

-

This compound-doped polymer film on a quartz substrate

-

Computer for data acquisition and analysis

Procedure:

-

Sample Placement: Mount the polymer film in the temperature-controlled sample holder of the fluorometer.

-

Instrument Setup:

-

Set the excitation wavelength to the absorption maximum of this compound in the specific polymer (e.g., ~490-520 nm, to be determined experimentally).

-

Set the emission scan range to cover the expected fluorescence of the dye (e.g., 550-750 nm).

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

-

-

Temperature Scan:

-

Start the measurement at a temperature well below the expected Tg of the polymer.

-

Record the fluorescence emission spectrum.

-

Increase the temperature in small, controlled increments (e.g., 2-5 °C per step), allowing the sample to equilibrate at each temperature before recording a new spectrum.

-

Continue this process to a temperature well above the expected Tg.

-

-

Data Analysis:

-

From each spectrum, determine the maximum fluorescence intensity.

-

Plot the maximum fluorescence intensity as a function of temperature.

-

The resulting plot will typically show two regions with different slopes. The intersection of the two linear fits to these regions corresponds to the glass transition temperature (Tg) of the polymer.

-

Visualizations

Caption: Experimental workflow for determining polymer Tg using this compound.

Caption: Signaling pathway of Disperse Red 54 fluorescence in response to polymer state.

Caption: Logical workflow for photophysical characterization of Disperse Red 54 in a polymer.

Application Notes and Protocols for Staining and Imaging of Synthetic Fibers with C.I. Disperse Red 54

Introduction

C.I. Disperse Red 54, also identified by C.I. 11131 and CAS number 12217-86-6, is a monoazo disperse dye.[1] Due to its insolubility in water and affinity for hydrophobic materials, it is utilized in the dyeing of synthetic fibers such as polyester.[1][2] This document provides detailed application notes and protocols for the use of this compound as a fluorescent stain for the imaging of synthetic fibers, a critical application for researchers, scientists, and professionals in materials science and drug development for analyzing fiber morphology and dye distribution.

Physicochemical Properties and Spectral Characteristics

Table 1: Physicochemical and Spectral Properties of this compound and a Related Compound

| Property | Value | Source |

| C.I. Name | Disperse Red 54 | [1] |

| C.I. Number | 11131 | [1] |

| CAS Number | 12217-86-6 | [1] |

| Molecular Formula | C₁₉H₁₈ClN₅O₄ | [1] |

| Molecular Weight | 415.83 g/mol | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene | [2] |

| Estimated Excitation Max. | ~495 nm | [3][4] |

| Estimated Emission Max. | ~640 nm | [3][4] |

Experimental Protocols

The following protocols are designed for laboratory-scale staining of synthetic fibers for subsequent fluorescence microscopy analysis. These procedures are adapted from general principles of disperse dyeing and fluorescent staining of microplastics, as specific protocols for microscopic staining with this compound are not widely published.

Protocol 1: Preparation of Staining Solution

Disperse dyes are insoluble in water, requiring the use of an organic solvent or a dispersion agent. For microscopy, a solvent-based approach is often simpler.

-

Solvent Selection: Choose a suitable organic solvent in which this compound is soluble, such as acetone or ethanol.[2]

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solution Preparation: Dilute the stock solution to a working concentration. A starting concentration of 1-10 µg/mL is recommended, though the optimal concentration may need to be determined empirically.

Protocol 2: Staining of Synthetic Fibers

This protocol is intended for small fiber samples for microscopic observation.

-

Sample Preparation: Place a small sample of the synthetic fibers (e.g., a few strands of polyester yarn) in a glass vial.

-

Staining: Add a sufficient volume of the this compound working solution to fully immerse the fibers.

-

Incubation: Incubate the fibers in the staining solution. While industrial dyeing uses high temperatures, for microscopic staining, a lower temperature for a longer duration can be effective. Start with incubation at 60-70°C for 1-3 hours.[5] This can be done in a water bath or a laboratory oven.

-

Washing: After incubation, remove the staining solution and wash the fibers to remove excess, unbound dye. Perform several washes with the pure solvent (e.g., ethanol) until the supernatant is clear.

-

Drying: Allow the stained fibers to air dry completely before mounting for microscopy.

Imaging and Data Acquisition

Stained fibers can be visualized using fluorescence microscopy.